4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde
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Overview
Description
“4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde” is a chemical compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” includes an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The oxazole ring is attached to a phenyl ring and a benzaldehyde group .Scientific Research Applications
Synthesis and Reactivity
A significant application of derivatives similar to "4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde" is in the synthesis of complex organic molecules. For example, benzaldehydes, including methoxy substituted derivatives, have been used in reactions with nonstabilized azomethine ylides to generate 5-aryloxazolidines as intermediates. These intermediates can then be transformed into various other compounds, such as 2-(alkylamino)-1-arylethanols, through simple heating or treatment with reagents like hydrazine hydrate (Moshkin & Sosnovskikh, 2013).
Antimicrobial Applications
Compounds structurally related to "this compound" have been explored for their antimicrobial properties. A diverse series of analogues synthesized via the click reaction showed significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Some of these compounds exhibited activity comparable to or even better than established antimicrobials like ciprofloxacin and fluconazole, highlighting the potential of these compounds in antimicrobial research (Lal, Yadav, & Kumar, 2016).
Material Science and Corrosion Inhibition
Research has also delved into the application of Schiff base compounds, which could be synthesized from benzaldehydes, in material science, particularly for corrosion inhibition. A study focused on the inhibitory effects of a Schiff base compound derived from benzaldehyde on the corrosion behavior of steel in acidic solutions, revealing that such compounds could significantly retard corrosion rates. This indicates the potential utility of "this compound" and its derivatives in the development of new corrosion inhibitors (Emregül & Hayvalı, 2006).
Organic Synthesis Linkers
In the realm of solid phase organic synthesis (SPOS), derivatives of benzaldehyde, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated as linkers. These linkers facilitate the reductive amination of aldehydes attached to solid supports, leading to the formation of secondary amines. This process underpins the versatility of benzaldehyde derivatives in synthesizing a wide range of amide compounds, underscoring their importance in pharmaceutical and organic chemistry research (Swayze, 1997).
Future Directions
Oxazole derivatives, such as “4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde”, are a topic of ongoing research due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new oxazole derivatives and their potential applications in medicine .
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
The mode of action of 4-[(5-Phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde involves interactions with its targets that lead to changes at the molecular level
Biochemical Pathways
Oxazole derivatives have been known to impact various biological pathways .
Result of Action
Oxazole derivatives have been known to exhibit various biological activities .
properties
IUPAC Name |
4-[(5-phenyl-1,3-oxazol-2-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-13-6-8-15(9-7-13)20-12-17-18-10-16(21-17)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMOXZDBIUTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)COC3=CC=C(C=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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